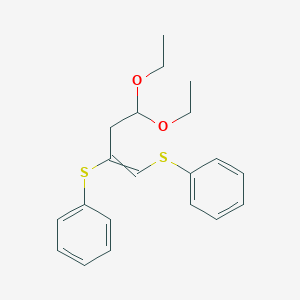
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H12O4S. It is known for its unique structure, which includes a thioxanthone core with a hydroxyphenyl group and two dioxide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and thioxanthone.
Condensation Reaction: The hydroxybenzaldehyde undergoes a condensation reaction with thioxanthone in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to introduce the dioxide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide groups to other functional groups.
Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Acid or base catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxide derivatives, while reduction can produce hydroxyl or alkoxy derivatives .
Applications De Recherche Scientifique
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide involves its ability to interact with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission properties, which are utilized in TADF materials.
Biological Interactions: In medicinal chemistry, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthones: Xanthones are structurally similar compounds with an oxygen-containing dibenzo-γ-pyrone scaffold.
Azaxanthones: Azaxanthones are nitrogen-containing analogs of xanthones.
Uniqueness
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is unique due to its combination of a thioxanthone core with a hydroxyphenyl group and two dioxide groups. This structure imparts distinct photophysical and chemical properties, making it valuable in both organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
890045-54-2 |
|---|---|
Formule moléculaire |
C19H12O4S |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3-(3-hydroxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H12O4S/c20-14-5-3-4-12(10-14)13-8-9-16-18(11-13)24(22,23)17-7-2-1-6-15(17)19(16)21/h1-11,20H |
Clé InChI |
ACOLAWSNXWTEHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


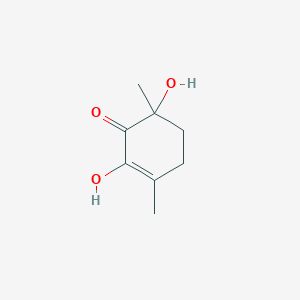
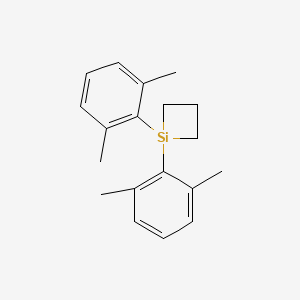
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
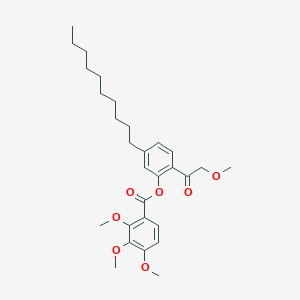
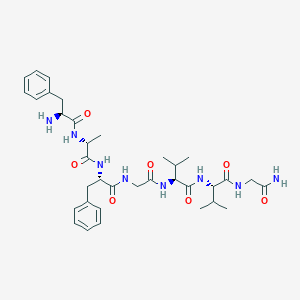
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
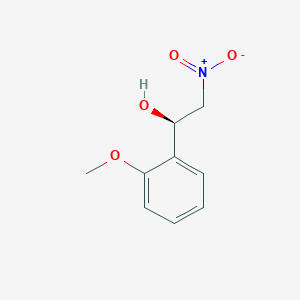
![(1R,2S)-1-[(Methanesulfonyl)amino]-2,3-dihydro-1H-inden-2-yl (R)-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylidene}sulfuramidoite](/img/structure/B12599863.png)
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
